molecular formula C11H12FNO B3034121 (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one CAS No. 138716-19-5

(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B3034121
CAS No.: 138716-19-5
M. Wt: 193.22 g/mol
InChI Key: CJIYFDMXXQURKM-BQYQJAHWSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a planar α,β-unsaturated ketone backbone. Its molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol. The compound features a dimethylamino group (-N(CH₃)₂) at the β-position and a 2-fluorophenyl substituent at the α-position in the E-configuration. It is synthesized via a Claisen-Schmidt condensation, yielding a yellow oil with distinct spectroscopic properties:

  • ¹H NMR (CDCl₃): δ 2.92 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 5.65 (d, J = 12.4 Hz, 1H, enone CH), 7.06–7.72 (aromatic protons) .
  • MS (ESI): [M+H]⁺ = 194.1 .

The dimethylamino group enhances electron donation, while the 2-fluorophenyl moiety introduces steric and electronic effects, influencing reactivity and applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIYFDMXXQURKM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or saturated ketones. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, its dimethylamino group may interact with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl Derivatives

(a) Positional Isomers
  • (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ():
    • The 4-fluorophenyl group increases electron-withdrawing effects compared to the 2-fluorophenyl analog.
    • Demonstrates antibacterial activity against E. coli and S. aureus (MIC = 8–32 µg/mL) .
  • (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():
    • A difluorophenyl derivative with dual substitution. Crystallographic data confirm a planar structure (triclinic system, space group P1) .

Key Insight : Fluorine position modulates electronic properties (e.g., 2-fluorophenyl induces greater steric hindrance than 4-fluorophenyl), affecting biological activity and material applications.

(b) Phenoxy-Substituted Analogs
  • Used in optoelectronic materials due to extended conjugation .

Heterocyclic and Functionalized Derivatives

(a) Chloroquinoline-Containing Chalcones
  • (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): The chloroquinoline moiety confers antimalarial activity (IC₅₀ < 1 µM). Structural complexity increases binding affinity to Plasmodium targets .
(b) Nitro and Methoxy Derivatives
  • (2E)-3-(4-(Dimethylamino)phenyl)-1-(3-nitrophenyl)prop-2-en-1-one (): The nitro group enhances nonlinear optical (NLO) properties. Computational studies show a 30% higher hyperpolarizability compared to the 2-fluorophenyl analog .
  • (E)-3-[3,4-(Dimethoxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one ():
    • Methoxy groups improve solubility but reduce antibacterial potency compared to fluorinated analogs .

Physicochemical and Spectral Comparisons

Property Target Compound (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)-... (2E)-3-(4-(Dimethylamino)phenyl)-1-(3-nitrophenyl)-...
Molecular Weight 193.22 g/mol 270.29 g/mol 280.30 g/mol
Melting Point Oil 169–171°C 166–168°C
¹H NMR (Key Peaks) δ 7.72 (d, J = 12.2 Hz) δ 10.2 (s, OH) δ 8.45 (s, NO₂)
Bioactivity N/A Antibacterial NLO applications

Biological Activity

(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a dimethylamino chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, synthesis methods, and the biological activities it exhibits, particularly focusing on its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the condensation of dimethylamine with appropriate aromatic aldehydes under acidic conditions. Various methods have been reported, including the use of solvents such as toluene and dimethylformamide (DMF). A common approach includes:

  • Reactants : Dimethylamine, 2-fluorobenzaldehyde, and a suitable base.
  • Conditions : The reaction is usually conducted at elevated temperatures with continuous stirring.
  • Purification : The product is purified through column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7). The compound has been observed to disrupt tubulin assembly, which is crucial for cell division.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-75.0Tubulin destabilization
A5494.5Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on several enzymes related to neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : It exhibits selective inhibition against MAO-B with an IC50_{50} value indicating strong potential for treating Parkinson's disease.
    Enzyme IC50_{50} (µM) Selectivity Index
    MAO-A>50Low
    MAO-B0.71High
  • Acetylcholinesterase (AChE) : The compound also shows activity against AChE, which is relevant for Alzheimer's disease treatment.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of chalcone derivatives, including this compound, and evaluated their biological activities. The study found that the presence of electron-withdrawing groups like fluorine significantly enhanced the inhibitory effects against MAO-B and AChE compared to other derivatives without such substitutions .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be standardized?

The compound is synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 2-fluoroacetophenone (1 mol) with dimethylaminoacetaldehyde (1 mol) in ethanol with KOH (20% w/v) as a base at 0–50°C for 2–4 hours . Recrystallization in ethanol yields pure crystals. Key parameters include maintaining pH >12 and controlling reaction temperature to minimize side products like Z-isomers. Yield optimization requires stoichiometric precision and inert atmosphere conditions .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

The E-configuration is validated using single-crystal X-ray diffraction (XRD), which reveals bond lengths (C1–C2 ≈ 1.46 Å; C2–C3 ≈ 1.34 Å) and dihedral angles (~175°) . Complementary techniques include UV-Vis spectroscopy (λmax ~350 nm for E-isomer) and ¹H NMR (coupling constant Jₐ,ᵦ ≈ 16 Hz for trans protons) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : Dimethylamino protons appear as a singlet (~δ 2.8 ppm), while aromatic protons show splitting patterns consistent with 2-fluorophenyl substitution .
  • HR-MS : Molecular ion peak at m/z 235.110 (calc. 235.107) .

Advanced Research Questions

Q. How do computational methods like DFT align with experimental data for electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO energy gaps (~4.2 eV), ionization potential (~8.5 eV), and electrophilicity index (~1.8 eV), correlating with UV-Vis and cyclic voltammetry results . Discrepancies <5% are attributed to solvent effects in experimental setups .

Q. What strategies resolve contradictions between theoretical and experimental vibrational spectra?

Scaling factors (e.g., 0.961 for B3LYP) adjust DFT-calculated frequencies to match FT-IR peaks. For example, the C=O stretch discrepancy (~30 cm⁻¹) is mitigated by incorporating anharmonic corrections and solvent (ethanol) polarization effects in simulations .

Q. How do substituents (e.g., 2-fluorophenyl, dimethylamino) influence nonlinear optical (NLO) properties?

The electron-withdrawing 2-fluorophenyl and electron-donating dimethylamino groups create a push-pull system, enhancing hyperpolarizability (β ≈ 12.4 × 10⁻³⁰ esu). Second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder method, is 1.8× urea, making it a candidate for NLO materials .

Q. What mechanistic insights explain moderate antimicrobial activity in biological assays?

In vitro studies against B. subtilis and E. coli (MIC ~50–75 µg/mL) suggest membrane disruption via carbonyl group interactions with lipid bilayers. Molecular docking reveals binding to E. coli DNA gyrase (ΔG ≈ −7.2 kcal/mol), though steric hindrance from the dimethylamino group reduces efficacy compared to fluoroquinolones .

Methodological Guidance

Q. Table 1: Key Crystallographic Data for Structural Confirmation

ParameterExperimental (XRD) DFT
C1–C2 Bond Length1.46 Å1.44 Å
C2–C3 Bond Length1.34 Å1.36 Å
Dihedral Angle175.2°178.5°

Q. Table 2: Antimicrobial Activity Profile

PathogenMIC (µg/mL) Zone of Inhibition (mm)
B. subtilis5014 ± 1.2
E. coli7510 ± 0.8
C. albicans1008 ± 0.5

Research Design Considerations

  • Synthesis Scalability : Use flow chemistry for >10 g batches to reduce side reactions .
  • Data Validation : Cross-validate XRD with SC-XRD (CCDC deposition recommended) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on HEK293 cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one

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